[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)
Overview
Description
The compound [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) is a complex molecule that belongs to the class of esters and enoates. It is known for its potential biological activity and is used in various scientific research applications. This compound is characterized by its unique molecular structure, which includes two phenyl rings and two methylprop-2-enoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) involves several steps. One common method is the Friedel–Crafts acylation , which is used to obtain various 4-arylbutanoates. Another method is the regioselective 2,4-dibromohydration of conjugated enynes , leading to the formation of 2-(2,4-dibromobut-2-enoyl)benzoate, a key synthon for further chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate): can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions can include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate): has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) exerts its effects involves its interaction with specific molecular targets and pathways. For example, compounds with similar structures have been found to react with CoA in situ to form potent inhibitors of the MenB enzyme from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . This reactivity is significant for the development of novel therapeutic agents against bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include various 4-arylbutanoates and 2,4-dibromobut-2-enoyl derivatives . These compounds share structural similarities with [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) and have been studied for their potential biological activity and applications.
Uniqueness
The uniqueness of [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) lies in its specific molecular structure, which includes two phenyl rings and two methylprop-2-enoate groups
Properties
IUPAC Name |
[4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13(2)19(21)23-17-9-5-15(6-10-17)16-7-11-18(12-8-16)24-20(22)14(3)4/h5-12H,1,3H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTJQICZTQZLSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34447-22-8 | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34447-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401347225 | |
Record name | [4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13082-48-9 | |
Record name | [4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Biphenyl dimethacrylat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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